

In-depth Technical Guide: CCX2206 Safety and Toxicity Profile

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Compound of Interest

Compound Name: CCX2206

Cat. No.: B1191727

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An extensive review of publicly available scientific literature and data sources reveals a significant lack of detailed information regarding the safety and toxicity profile of **CCX2206**. While identified as a specific inhibitor of the CXCR7 receptor and under development by ChemoCentryx, comprehensive preclinical and clinical safety data, which are essential for constructing a thorough technical guide, are not presently in the public domain.

This guide aims to transparently address the core requirements of the user request based on the sparse information available and to highlight the existing knowledge gaps.

General Profile of CCX2206

CCX2206 is a small molecule inhibitor targeting the C-X-C chemokine receptor type 7 (CXCR7), also known as ACKR3. CXCR7 is an atypical chemokine receptor that binds with high affinity to the chemokines CXCL12/SDF-1 and CXCL11/I-TAC. It is implicated in various physiological and pathological processes, including cell survival, adhesion, and migration. Due to its role in tumor progression and inflammation, CXCR7 has emerged as a therapeutic target in oncology and other disease areas.

Preclinical Safety and Toxicity Data

Detailed quantitative data from preclinical safety and toxicity studies of **CCX2206** are not publicly available. One source briefly mentions a safety profile for **CCX2206** in the context of DNA toxicity studies, noting "no tumor formation at 2 weeks" and the measurement of a safety panel including GADD45a, IL-6, and SAA. Another reference indicates that the drug was

administered for a period of four weeks in one particular study. However, the specifics of these studies, including the animal models used, dosage, and detailed findings, are not described.

Table 1: Summary of Publicly Available Preclinical Safety Data for **CCX2206**

Parameter	Finding	Remarks
Tumorigenicity	No tumor formation observed	Duration of observation was 2 weeks.
Safety Biomarkers	GADD45a, IL-6, and SAA were measured	No quantitative data or changes reported.

| Dosing Duration | Administered for 4 weeks in one study | No further details on the study design or outcomes are available. |

It is critical to note that this table is constructed from fragmented mentions and does not represent a comprehensive safety evaluation.

Experimental Protocols

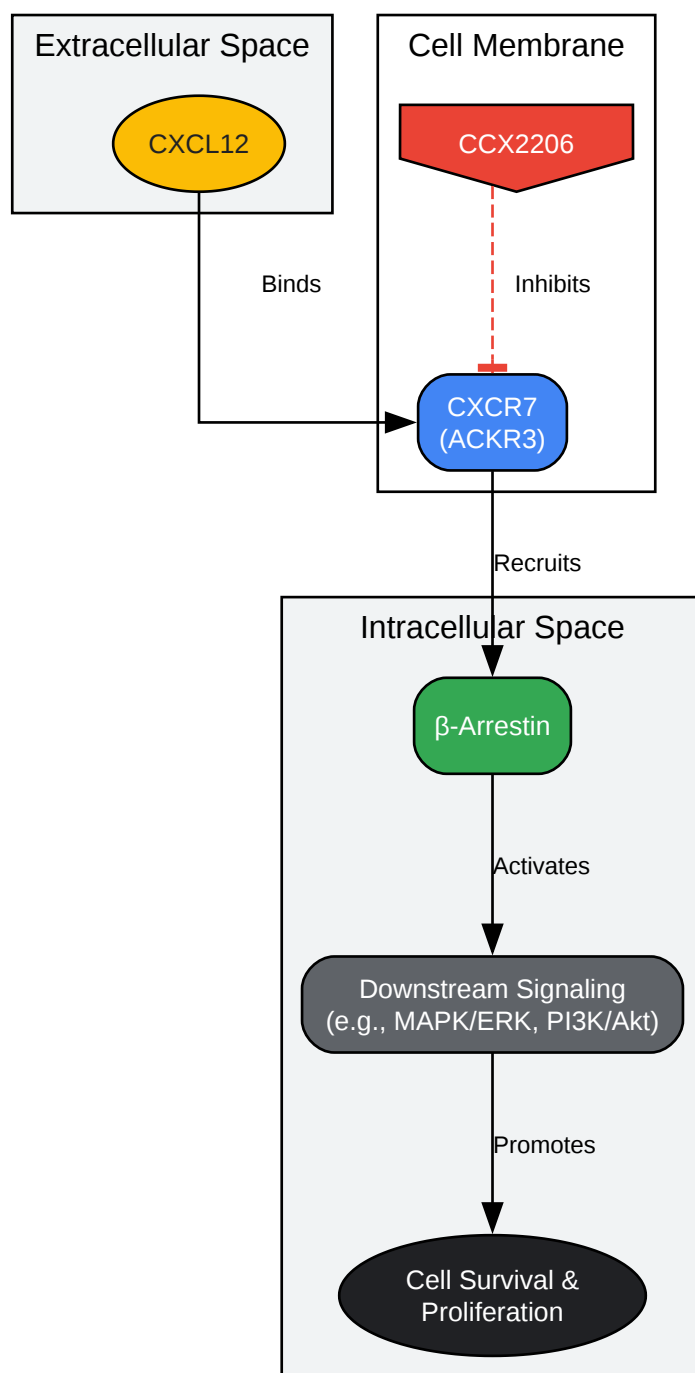
The methodologies for the key experiments cited in the limited available sources are not detailed. To conduct a proper safety and toxicity assessment, the following experimental protocols would typically be required:

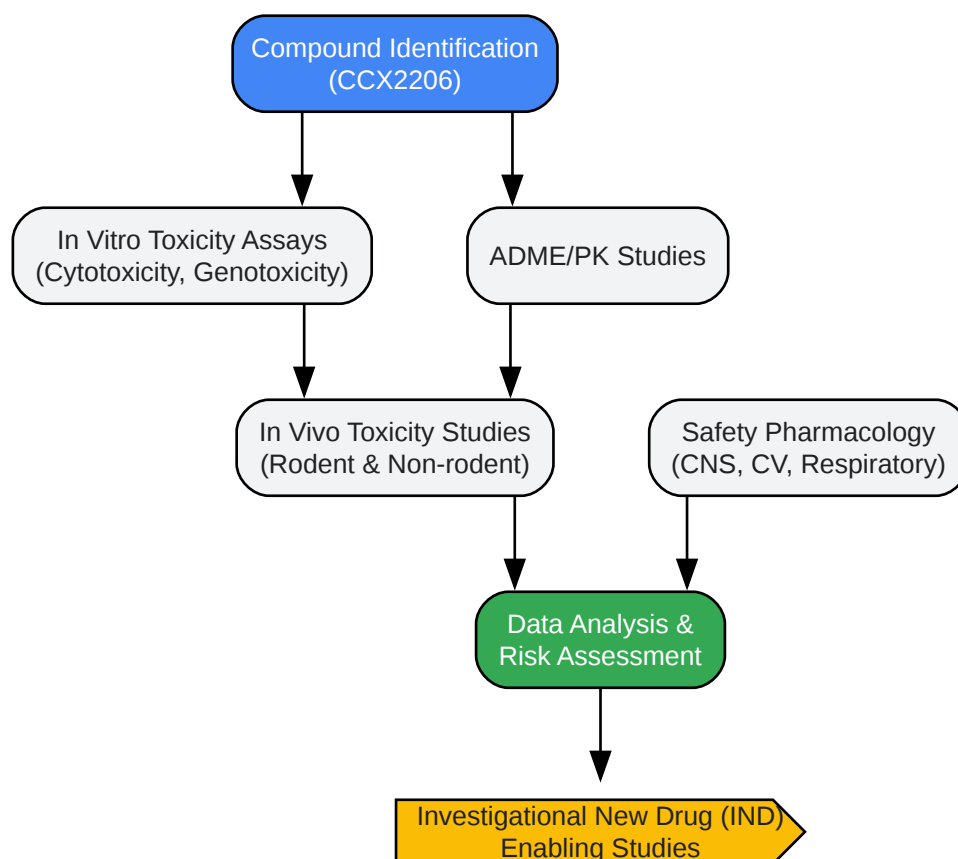
- In vitro cytotoxicity assays: To determine the concentration of **CCX2206** that is toxic to various cell lines.
- Acute, sub-chronic, and chronic toxicity studies in animal models: To identify potential target organs for toxicity and to determine the no-observed-adverse-effect level (NOAEL).
- Safety pharmacology studies: To assess the effects of **CCX2206** on vital functions of the central nervous, cardiovascular, and respiratory systems.
- Genotoxicity assays: To evaluate the potential of **CCX2206** to damage genetic material.
- Carcinogenicity studies: To assess the tumor-forming potential of **CCX2206** over a long-term exposure.

Without access to the study reports or publications for **CCX2206**, these detailed protocols cannot be provided.

Signaling Pathways and Experimental Workflows

The mechanism of action of **CCX2206** is through the inhibition of the CXCR7 signaling pathway. A generalized representation of the CXCR7 signaling pathway is provided below. However, the specific downstream effects of **CCX2206** inhibition are not detailed in the available literature.





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